1-Bromo-2-methylpropane
Overview
Description
1-Bromo-2-methylpropane, also known as isobutyl bromide, is an organic compound with the molecular formula C₄H₉Br. It is a colorless liquid that is commonly used as an alkylating agent in organic synthesis. The compound is characterized by a bromine atom attached to a carbon atom that is part of a branched alkyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylpropane can be synthesized through the free radical bromination of 2-methylpropane (isobutane). The reaction typically involves the use of bromine (Br₂) and a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds as follows: [ \text{CH₃-CH(CH₃)-CH₃} + \text{Br₂} \xrightarrow{\text{UV light}} \text{CH₃-CH(CH₃)-CH₂Br} + \text{HBr} ]
Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of 2-methylpropane using bromine in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methylpropane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
-
Nucleophilic Substitution (S_N2): In the presence of a strong nucleophile such as sodium hydroxide (NaOH) or potassium cyanide (KCN), this compound undergoes bimolecular nucleophilic substitution to form the corresponding alcohol or nitrile. [ \text{CH₃-CH(CH₃)-CH₂Br} + \text{NaOH} \rightarrow \text{CH₃-CH(CH₃)-CH₂OH} + \text{NaBr} ] [ \text{CH₃-CH(CH₃)-CH₂Br} + \text{KCN} \rightarrow \text{CH₃-CH(CH₃)-CH₂CN} + \text{KBr} ]
-
Elimination (E2): In the presence of a strong base such as potassium tert-butoxide (KOtBu), this compound can undergo elimination to form 2-methylpropene. [ \text{CH₃-CH(CH₃)-CH₂Br} + \text{KOtBu} \rightarrow \text{CH₂=C(CH₃)-CH₃} + \text{KBr} + \text{H₂O} ]
Major Products Formed:
- Alcohols
- Nitriles
- Alkenes
Scientific Research Applications
1-Bromo-2-methylpropane is utilized in various scientific research applications, including:
Organic Synthesis: It is used as an alkylating agent to introduce the isobutyl group into molecules, facilitating the synthesis of more complex organic compounds.
Pharmaceuticals: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: this compound is used in biochemical research to study enzyme mechanisms and protein modifications.
Mechanism of Action
The primary mechanism by which 1-Bromo-2-methylpropane exerts its effects is through nucleophilic substitution reactions. The bromine atom, being a good leaving group, is displaced by a nucleophile, resulting in the formation of a new chemical bond. This mechanism is crucial in organic synthesis, where the compound is used to introduce the isobutyl group into target molecules.
Comparison with Similar Compounds
1-Bromo-2-methylpropane can be compared with other alkyl halides such as:
1-Bromopropane: Similar in structure but lacks the methyl group on the second carbon.
2-Bromopropane: Has the bromine atom attached to the second carbon of a straight-chain propane.
1-Bromo-3-methylbutane: Contains an additional carbon in the alkyl chain.
Uniqueness: this compound is unique due to its branched structure, which influences its reactivity and the types of reactions it undergoes. The presence of the methyl group on the second carbon makes it more sterically hindered compared to straight-chain alkyl halides, affecting its reaction rates and mechanisms.
Properties
IUPAC Name |
1-bromo-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFKOKELQSXIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052539 | |
Record name | 1-Bromo-2-methylpropane | |
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Molecular Weight |
137.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index] Light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Bromo-2-methylpropane | |
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Vapor Pressure |
72.0 [mmHg] | |
Record name | 1-Bromo-2-methylpropane | |
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CAS No. |
78-77-3 | |
Record name | 1-Bromo-2-methylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-77-3 | |
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Record name | Isobutyl bromide | |
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Record name | 1-Bromo-2-methylpropane | |
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Record name | Propane, 1-bromo-2-methyl- | |
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Record name | 1-Bromo-2-methylpropane | |
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Record name | 1-bromo-2-methylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.038 | |
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Record name | ISOBUTYL BROMIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OEC0BW987 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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